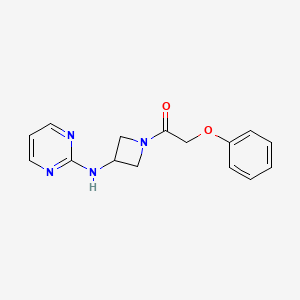
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). In
Scientific Research Applications
Antimicrobial Activity
2-Phenoxy-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: has been explored for its potential as an antimicrobial agent. Azetidinone derivatives, which include the compound , have shown significant activity against a range of microorganisms . This includes efficacy against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. The compound’s mechanism of action is believed to involve the inhibition of cell wall synthesis, making it a candidate for further development as an antibiotic.
Antitumor Properties
The azetidinone core, present in this compound, is associated with antitumor activities. Research has indicated that derivatives of azetidinone can be effective in inhibiting the growth of cancer cells . The compound’s ability to interfere with DNA replication and cell division makes it a subject of interest in cancer research, particularly in the development of novel chemotherapy agents.
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. Azetidinone derivatives have been reported to exhibit anti-inflammatory properties . The compound’s potential to modulate the inflammatory response could be harnessed in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis.
Antiviral Uses
The fight against viral infections remains a significant challenge in medical science. Compounds containing the azetidinone moiety have shown promise as antiviral agents . Their potential to inhibit viral replication by targeting specific proteins involved in the viral life cycle could make them valuable in the development of new antiviral drugs.
Enzyme Inhibition
Azetidinone derivatives are known to act as potent mechanism-based inhibitors of several enzymes . This includes enzymes like human tryptase and thrombin, which play roles in various physiological processes. The compound’s ability to inhibit these enzymes could lead to therapeutic applications in conditions where enzyme activity is dysregulated.
Drug Development Synthon
The compound’s structure makes it a useful synthon in drug development . Its chemical properties allow for various modifications, making it a versatile building block in the synthesis of more complex molecules with desired pharmacological activities.
properties
IUPAC Name |
2-phenoxy-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(11-21-13-5-2-1-3-6-13)19-9-12(10-19)18-15-16-7-4-8-17-15/h1-8,12H,9-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFVBKMAJBHZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
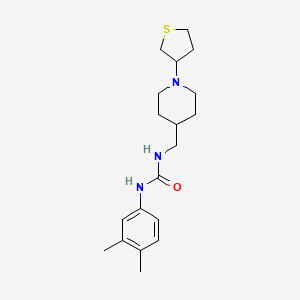
![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)
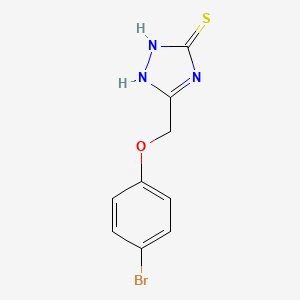
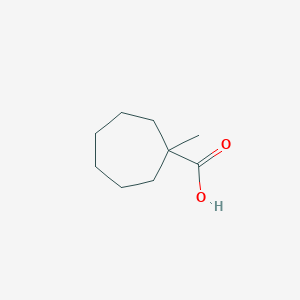

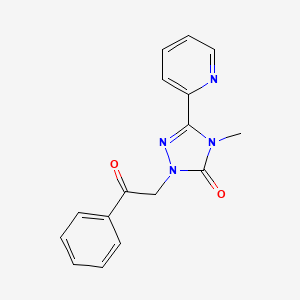
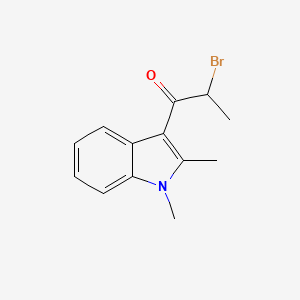
![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)